molecular formula C41H62FN5O10 B10837754 (1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone CAS No. 193752-39-5

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

Cat. No.: B10837754
CAS No.: 193752-39-5
M. Wt: 804.0 g/mol
InChI Key: NRYQCCZBHGMXIN-SAWHFZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMR-3787 is a small molecule drug that belongs to the class of fluoroketolides. It was initially developed by Sanofi-Aventis Ltd. and is known for its antibacterial properties. The compound targets the 50S ribosomal subunit, inhibiting bacterial protein synthesis, making it effective against various bacterial infections .

Preparation Methods

The synthesis of HMR-3787 involves several steps, starting with the preparation of the core ketolide structure. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the macrolide ring system through a series of cyclization and condensation reactions.

    Introduction of the fluorine atom: The fluorine atom is introduced into the ketolide structure using fluorinating agents under controlled conditions.

    Final modifications:

Industrial production methods for HMR-3787 would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

HMR-3787 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the ketolide structure, potentially altering its antibacterial properties.

    Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogs with varying degrees of activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original ketolide structure with modified antibacterial properties .

Scientific Research Applications

HMR-3787 has been extensively studied for its antibacterial properties. Its applications in scientific research include:

Mechanism of Action

HMR-3787 exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action blocks the nascent peptide exit tunnel of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death. The compound’s molecular targets include the peptidyl transferase site of the ribosome, which is crucial for its antibacterial activity .

Comparison with Similar Compounds

HMR-3787 is similar to other ketolides such as telithromycin and RU 64399. it has unique features that distinguish it from these compounds:

    Telithromycin: Both HMR-3787 and telithromycin are effective against macrolide-resistant bacteria, but HMR-3787 has shown lower minimum inhibitory concentrations for certain resistant strains.

    RU 64399: This compound is a des-fluor derivative of HMR-3787 and shares similar antibacterial properties. HMR-3787’s fluorine atom contributes to its enhanced activity and stability.

Other similar compounds include erythromycin, azithromycin, and clarithromycin, which are also macrolide antibiotics but differ in their chemical structures and mechanisms of action .

Properties

CAS No.

193752-39-5

Molecular Formula

C41H62FN5O10

Molecular Weight

804.0 g/mol

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C41H62FN5O10/c1-12-29-41(8)32(47(38(52)57-41)19-14-13-18-46-22-44-27-16-15-17-43-35(27)46)25(4)30(48)23(2)21-39(6,53-11)34(26(5)33(50)40(7,42)37(51)55-29)56-36-31(49)28(45(9)10)20-24(3)54-36/h15-17,22-26,28-29,31-32,34,36,49H,12-14,18-21H2,1-11H3/t23-,24-,25+,26+,28+,29-,31-,32-,34-,36+,39-,40+,41-/m1/s1

InChI Key

NRYQCCZBHGMXIN-SAWHFZNOSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=NC5=C4N=CC=C5)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=NC5=C4N=CC=C5)C

Origin of Product

United States

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